

Drug Characteristics and Mechanism of Action

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Compound Focus: Amdoxovir

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The table below summarizes the core characteristics of **amdoxovir**.

Property	Description
Generic Name	Amdoxovir [1]
Code/Synonyms	DAPD; (-)-β-D-2,6-Diaminopurine-dioxolane [1]
Chemical Formula	C ₉ H ₁₂ N ₆ O ₃ [1]
Modality	Small Molecule [1]
Drug Class	Nucleoside Reverse Transcriptase Inhibitor (NRTI) [2]
Status	Investigational; development discontinued after Phase II trials [2]
Mechanism of Action	Prodrug that is converted to its active metabolite, dioxolane guanosine (DXG). DXG-triphosphate inhibits HIV reverse transcriptase by competing with natural dGTP for incorporation into viral DNA [1] [3].

Key Clinical Trial Data

Clinical studies evaluated the short-term safety and antiviral activity of **amdoxovir** in various patient populations and combinations.

Study Focus	Patient Population	Key Findings	Reference
Monotherapy (15-day)	ART-naive & ART-experienced	Median HIV RNA reduction of 1.5 log₁₀ copies/mL at highest doses (500 mg BID) in ART-naive patients. Weaker response (0.7 log ₁₀ reduction) in ART-experienced patients. Well-tolerated, majority of adverse events mild/moderate [4].	[4]
Combination with Zidovudine (10-day)	ART-naive	Synergistic effect observed. AMDX + ZDV (200 mg) resulted in mean VL log₁₀ change of -2.00 , significantly greater than AMDX alone (-1.09) or ZDV alone. Reduced viral load variability with combination [5].	[5]

Experimental Protocols from Key Studies

The following outlines the methodology from pivotal **amdoxovir** clinical trials.

Protocol 1: Short-term Safety and Pharmacodynamics Study [4]

This study provides a foundational clinical protocol for evaluating **amdoxovir**.

- **Objective:** To evaluate the pharmacodynamics and safety of escalating doses of **amdoxovir** monotherapy.
- **Design:** Randomized, 15-day monotherapy study with a 7-day post-dose follow-up.
- **Patients:** 90 HIV-1 infected patients with plasma HIV-1 RNA between 5,000 and 250,000 copies/mL. Included both treatment-naive and treatment-experienced patients.
- **Intervention Groups:** Patients were randomized to receive DAPD at 25, 100, 200, 300, or 500 mg twice daily, or 600 mg once daily. Another group added DAPD (300 or 500 mg BID) to their existing failing ART regimen.
- **Primary Endpoints:**

- **Efficacy:** Antiviral activity measured as the change in \log_{10} HIV-1 RNA from baseline, analyzed using the average area under the curve minus baseline (AUCMB) to day 15.
- **Safety:** Incidence of Grade 1 to 4 clinical and laboratory adverse events.

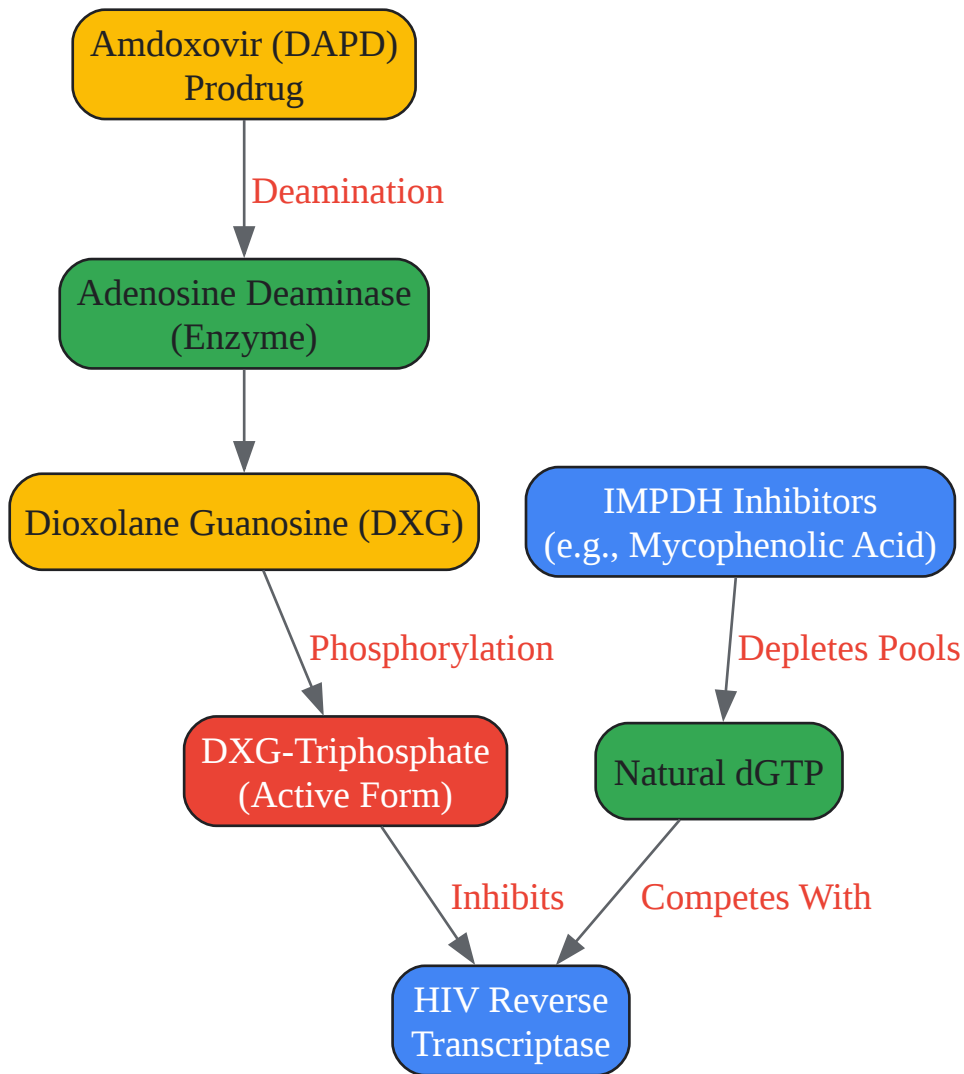
Protocol 2: Combination Therapy with Zidovudine [5]

This study details a protocol for investigating **amdoxovir** in a synergistic combination.

- **Objective:** To assess the short-term tolerability and antiviral activity of **amdoxovir** combined with reduced and standard doses of zidovudine.
- **Design:** Double-blind, placebo-controlled, proof-of-concept study with 10 days of treatment.
- **Patients:** 24 HIV-1 infected, ART-naive adults with plasma HIV-1 RNA $\geq 5,000$ copies/mL and CD4+ T-cell count ≥ 200 cells/mm³.
- **Intervention Groups:** Patients were randomized to one of six twice-daily regimens:
 - Placebo
 - Zidovudine 200 mg
 - Zidovudine 300 mg
 - **Amdoxovir** 500 mg
 - **Amdoxovir** 500 mg + Zidovudine 200 mg
 - **Amdoxovir** 500 mg + Zidovudine 300 mg
- **Primary Endpoints:**
 - **Efficacy:** Mean change in viral load (\log_{10}) and area under the virus depletion curve (AUCVL) from baseline to day 10.
 - **Safety:** Laboratory and clinical safety monitoring throughout the study.

Development Pathway and Rationale for Combination

The following diagram illustrates the activation pathway of **amdoxovir** and the rationale for its combination with other agents.



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Amdoxovir Activation and Combination Strategy: The prodrug DAPD is converted to DXG, which is phosphorylated to the active DXG-TP that inhibits HIV Reverse Transcriptase. IMPDH inhibitors can enhance this effect by depleting competing natural dGTP.

Development History and Current Status

- **Discovery and Early Development:** **Amdoxovir** was discovered by Raymond F. Schinazi and C.K. Chu and was initially licensed by Triangle Pharmaceuticals [2].
- **Clinical Trial Phase:** The drug advanced to Phase II clinical trials. A Phase II trial was terminated in 2013 and another was withdrawn, with no further studies conducted since [2].

- **Discontinuation:** Gilead Sciences, which acquired Triangle Pharmaceuticals, ended the licensing agreement for **amdoxovir** in 2004 for strategic reasons, though it acknowledged the drug's potential [6]. The intellectual property was returned to the universities.

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